Vitamin D3 Decanoate (>90%)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

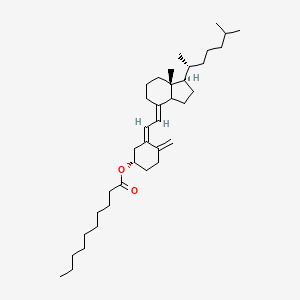

Vitamin D3 Decanoate is a degradation product of Vitamin D3 . It is a type of vitamin D sourced from animal-based foods and sunlight . It helps the body absorb calcium, which is essential for building and maintaining healthy bones . It can also be produced in the skin following exposure to ultraviolet (UV) radiation from the sun .

Synthesis Analysis

The synthesis of Vitamin D3 Decanoate involves several steps. High-performance liquid chromatography (HPLC) methods offer the best approach to accurate content determination of Vitamin D3 in foods and pharmaceuticals, as well as stability testing . The determination of vitamin D metabolites is almost entirely conducted from blood serum or plasma .Molecular Structure Analysis

The molecular formula of Vitamin D3 Decanoate is C37 H62 O2 . Liquid chromatography (LC), and to a lesser extent gas chromatography (GC), and mass spectrometry (MS) are the preferred analytical techniques for simultaneous measurement of multiple vitamin D metabolites .Chemical Reactions Analysis

Vitamin D3 undergoes various chemical reactions. UV and oxidative degradation resulted in the formation of the same degradation products as after thermal degradation while the alkaline hydrolytic degradation resulted in one additional peak .Mechanism of Action

The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes . The discovery that almost all tissues in the body express the VDR and that several tissues also express CYP27B1, thereby allowing for local production of 1,25(OH)2D with a paracrine effect, pointed out important insights into the pleiotropic effects of vitamin D and its potential role in several extra-skeletal tissues .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h21-22,28,30,33-35H,4,7-20,23-27H2,1-3,5-6H3/b31-21+,32-22-/t30-,33+,34-,35?,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTOSMCHMVJBNY-WWAJTJDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin D3 Decanoate (>90%) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)